2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate
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Overview
Description
2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a fluoroethyl group, a hydroxyl group, and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines or 1,5-diketones.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using reagents like 2-fluoroethyl bromide.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, often using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the Pyridin-2-ylmethyl Group: This step can be achieved through a nucleophilic substitution reaction where the piperidine ring is reacted with a pyridin-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group, if formed, can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The fluoroethyl group can participate in nucleophilic substitution reactions, potentially being replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Oxidation Products: Formation of a carbonyl group from the hydroxyl group.
Reduction Products: Regeneration of the hydroxyl group from the carbonyl group.
Substitution Products: Replacement of the fluoroethyl group with other nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of fluorinated piperidine derivatives on biological systems. Its structural features could make it a candidate for probing receptor-ligand interactions.
Medicine
In medicinal chemistry, 2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate could be explored for its potential therapeutic properties. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate would depend on its specific biological target. Generally, the presence of the fluoroethyl group can enhance binding affinity to certain receptors due to its electron-withdrawing properties. The hydroxyl group can participate in hydrogen bonding, further stabilizing interactions with biological targets. The pyridin-2-ylmethyl group can enhance lipophilicity, aiding in membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroethyl 4-hydroxy-4-(phenylmethyl)piperidine-1-carboxylate: Similar structure but with a phenyl group instead of a pyridinyl group.
2-Fluoroethyl 4-hydroxy-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate: Similar structure but with the pyridinyl group at a different position.
2-Fluoroethyl 4-hydroxy-4-(pyridin-4-ylmethyl)piperidine-1-carboxylate: Similar structure but with the pyridinyl group at yet another position.
Uniqueness
The uniqueness of 2-Fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate lies in the specific positioning of the pyridinyl group, which can significantly influence its biological activity and binding properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-fluoroethyl 4-hydroxy-4-(pyridin-2-ylmethyl)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O3/c15-6-10-20-13(18)17-8-4-14(19,5-9-17)11-12-3-1-2-7-16-12/h1-3,7,19H,4-6,8-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXFEQGFBPTPLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=N2)O)C(=O)OCCF |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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